1-(2-Methylpiperidin-1-yl)heptan-1-one
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Overview
Description
1-(2-Methylpiperidin-1-yl)heptan-1-one is a chemical compound with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a heptanone chain. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(2-Methylpiperidin-1-yl)heptan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Substitution with a Methyl Group: The piperidine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Attachment of the Heptanone Chain: The final step involves the acylation of the methylpiperidine with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2-Methylpiperidin-1-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, sodium hydride.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-Methylpiperidin-1-yl)heptan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies involving the interaction of piperidine derivatives with biological systems.
Medicine: Research into the pharmacological properties of piperidine derivatives often involves this compound as a model substance.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-1-yl)heptan-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methylpiperidin-1-yl)heptan-1-one can be compared with other similar compounds, such as:
1-(2-Methylpiperidin-1-yl)hexan-1-one: Similar structure but with a shorter hexanone chain.
1-(2-Methylpiperidin-1-yl)octan-1-one: Similar structure but with a longer octanone chain.
1-(2-Methylpiperidin-1-yl)butan-1-one: Similar structure but with a shorter butanone chain.
The uniqueness of this compound lies in its specific chain length and the presence of the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-3-4-5-6-10-13(15)14-11-8-7-9-12(14)2/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGRNHBTMFVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1CCCCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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